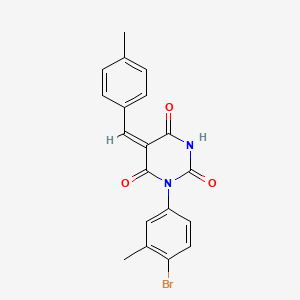![molecular formula C17H25NO4 B11652690 2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2-メトキシフェニル)アミノ]-4-オキソブタン-2-イル}ヘキサン酸は、メトキシフェニル基、アミノ基、ヘキサン酸部分を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-{4-[(2-メトキシフェニル)アミノ]-4-オキソブタン-2-イル}ヘキサン酸の合成は、一般的に複数の段階を伴います。一般的な方法の1つは、第一アミンとアルデヒドまたはケトンとの反応によって形成されるシッフ塩基の還元です。 還元は、他の官能基に影響を与えることなくシッフ塩基を選択的に還元する強力な還元剤である水素化ホウ素ナトリウムを使用して行うことができます .
工業生産方法
工業的な環境では、この化合物の生産は、高収率と純度を確保するために、大規模な反応器と最適化された反応条件の使用を伴う可能性があります。触媒の使用と制御された温度は、合成プロセスの効率を高めることができます。
化学反応の分析
反応の種類
2-{4-[(2-メトキシフェニル)アミノ]-4-オキソブタン-2-イル}ヘキサン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物となるように酸化することができます。
還元: 還元反応は、この化合物を異なるアミンまたはアルコールに変換することができます。
置換: 適切な条件下で、メトキシ基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: 塩化チオニルなどのハロゲン化剤は、置換反応に使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究における用途
2-{4-[(2-メトキシフェニル)アミノ]-4-オキソブタン-2-イル}ヘキサン酸は、科学研究においていくつかの用途があります。
化学: これは、染料や医薬品を含むさまざまな有機化合物の合成のための出発物質として使用されます.
生物学: この化合物は、酵素阻害とタンパク質相互作用に関連する研究に使用できます。
産業: この化合物は、特殊化学品や材料の製造に使用されています。
科学的研究の応用
2-{1-[(2-METHOXYPHENYL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
2-{4-[(2-メトキシフェニル)アミノ]-4-オキソブタン-2-イル}ヘキサン酸の作用機序は、特定の分子標的との相互作用を伴います。メトキシフェニル基は、酵素または受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。アミノ基は、標的分子と水素結合を形成し、化合物の結合親和性を高めることができます。
類似化合物との比較
類似化合物
2-[(4-メトキシフェニル)アミノ]安息香酸: この化合物は、類似のメトキシフェニル基を持っていますが、全体的な構造が異なります.
4-(((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン: メトキシフェニル基を含む別の化合物で、さまざまな用途で使用されています.
ユニークさ
2-{4-[(2-メトキシフェニル)アミノ]-4-オキソブタン-2-イル}ヘキサン酸は、明確な化学的特性と潜在的な用途を与える官能基の特定の組み合わせによりユニークです。さまざまな化学反応を起こす能力と、複数の分野における潜在的な用途により、研究および産業目的のために貴重な化合物となっています。
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2-[4-(2-methoxyanilino)-4-oxobutan-2-yl]hexanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-4-5-8-13(17(20)21)12(2)11-16(19)18-14-9-6-7-10-15(14)22-3/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H,18,19)(H,20,21) |
InChIキー |
MEVOPXDUXCKJAO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(C)CC(=O)NC1=CC=CC=C1OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11652610.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11652619.png)

![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11652630.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652633.png)
![Butyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11652636.png)
![(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652638.png)

![4-{5-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11652652.png)

![Propan-2-yl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11652659.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine](/img/structure/B11652667.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11652670.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B11652672.png)
